Nitrate

Übersicht

Beschreibung

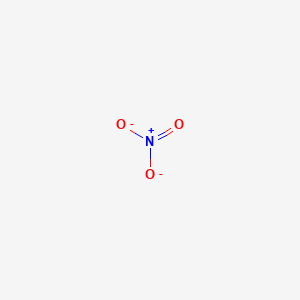

Nitrate (NO₃⁻) is a polyatomic anion composed of nitrogen and oxygen, widely present in natural and industrial systems. It is a key component in fertilizers, explosives, and energy materials due to its high solubility and redox versatility . This compound plays dual roles: as an essential nutrient in ecosystems and a pollutant when overaccumulated in water or soil . Its chemical stability and ionic characteristics make it distinct from other nitrogenous compounds like nitrites (NO₂⁻) and ammonium (NH₄⁺) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nitrates can be synthesized through various methods. One common laboratory method involves the neutralization of nitric acid with a base, such as sodium hydroxide, to produce sodium nitrate and water: [ \text{HNO}_3 + \text{NaOH} \rightarrow \text{NaNO}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, nitrates are often produced through the Ostwald process, which involves the catalytic oxidation of ammonia to produce nitric acid, which is then neutralized to form nitrates. Another method is the Haber process, where nitrogen and hydrogen gases are combined under high pressure and temperature in the presence of a catalyst to produce ammonia, which is subsequently oxidized to form nitrates .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nitrate durchlaufen verschiedene chemische Reaktionen, darunter:

Oxidation: this compound können als Oxidationsmittel wirken, insbesondere unter sauren Bedingungen. So können this compound in Gegenwart eines Reduktionsmittels zu Stickstoffdioxid oder Stickstoffgas reduziert werden.

Reduktion: this compound können je nach Bedingungen und verwendeten Reduktionsmitteln zu Nitriten, Ammoniak oder Stickstoffgas reduziert werden.

Substitution: this compound können an Substitutionsreaktionen teilnehmen, bei denen das Nitration durch ein anderes Anion ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Konzentrierte Schwefelsäure und Reduktionsmittel wie Zink oder Eisen.

Reduktion: Katalysatoren wie Platin oder Palladium und Reduktionsmittel wie Wasserstoffgas oder Natriumborhydrid.

Wichtigste gebildete Produkte:

Oxidation: Stickstoffdioxid (NO₂), Stickstoffgas (N₂).

Reduktion: Nitrite (NO₂⁻), Ammoniak (NH₃), Stickstoffgas (N₂).

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1.1 Environmental Monitoring

Nitrate is a critical component in assessing water quality and ecosystem health. It is commonly monitored in aquatic systems to evaluate nutrient loading and its effects on algal blooms and aquatic life. Methods such as ion chromatography are frequently employed for its detection due to their efficiency in analyzing multiple anions simultaneously .

Case Study: Water Quality Assessment

- Objective : To monitor this compound levels in freshwater bodies.

- Method : Ion chromatography was used to analyze water samples from various lakes.

- Findings : Elevated this compound levels were linked to agricultural runoff, leading to eutrophication.

1.2 Electrochemical Sensors

Recent advancements have leveraged this compound's properties for developing electrochemical sensors. Graphene-based materials have been particularly effective for detecting this compound and nitrite in water, offering advantages such as high sensitivity and low detection limits .

| Sensor Type | Detection Range (µM) | Detection Limit (µM) | Recovery Rate (%) |

|---|---|---|---|

| Graphene-based Sensor | 1 - 2896 | 0.05 | 98.6 - 102 |

| CuO/H-C3N4/RGO Composite | 1 - 380 | 0.14 | 99.8 |

Case Study: Development of Electrochemical Sensors

- Objective : To create a sensitive sensor for this compound detection.

- Materials Used : Graphene oxide and copper oxide composites.

- Results : The sensors demonstrated excellent stability and reproducibility in real water samples.

Agricultural Applications

This compound is vital in agriculture as a nutrient for plant growth. It is a primary component of fertilizers, facilitating the synthesis of amino acids and proteins in plants.

2.1 Fertilizer Use

The application of this compound-based fertilizers has been shown to enhance crop yield significantly. However, the management of these fertilizers is crucial to prevent environmental issues such as groundwater contamination.

| Fertilizer Type | This compound Content (%) | Application Rate (kg/ha) | Crop Yield Increase (%) |

|---|---|---|---|

| Ammonium this compound | 34 | 200 | 30 |

| Calcium this compound | 15 | 250 | 25 |

Case Study: Impact of this compound Fertilizers on Crop Yield

- Objective : To evaluate the effectiveness of this compound fertilizers on corn production.

- Methodology : Field trials comparing different this compound fertilizer types.

- Outcome : Increased yields were observed with proper application rates, highlighting the importance of balanced fertilization.

Industrial Applications

This compound compounds are utilized in various industrial processes, including explosives manufacturing and food preservation.

3.1 Explosives Manufacturing

Nitrates serve as oxidizing agents in explosives due to their ability to rapidly release oxygen during decomposition, making them essential in mining and construction industries.

| Explosive Type | Main Component | Usage Area |

|---|---|---|

| Ammonium this compound Fuel Oil (ANFO) | Ammonium this compound + Fuel Oil | Mining & Quarrying |

| Nitroglycerin | Glycerin + Nitric Acid | Demolition & Construction |

Wirkmechanismus

Nitrates exert their effects primarily through the release of nitric oxide, which is a potent vasodilator. Nitric oxide activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscle cells in blood vessels, leading to vasodilation and improved blood flow. In the context of plant biology, nitrates are taken up by plant roots and converted into amino acids and proteins, which are essential for plant growth .

Vergleich Mit ähnlichen Verbindungen

Nitrate vs. Nitrite

Key Differences :

- This compound is more oxidized and stable than nitrite, which is a stronger reducing agent .

- In biological systems, this compound reductase converts NO₃⁻ to NO₂⁻, a critical step in nitrogen cycling .

- Nitrite’s toxicity in humans (e.g., methemoglobinemia) is more acute than this compound’s .

This compound vs. Sulfate

Key Differences :

- This compound’s deliquescence and hygroscopicity make it more reactive in atmospheric processes than sulfate .

- Sulfate forms stable minerals (e.g., gypsum), whereas this compound salts are prone to leaching .

This compound vs. Phosphate

Key Differences :

- Phosphate’s strong adsorption to soil particles contrasts with this compound’s high mobility, influencing their environmental management strategies .

This compound vs. Carbonate

Key Differences :

- Carbonate’s divalent charge enhances its interaction with layered double hydroxides (LDHs), making it superior for heavy-metal adsorption compared to this compound .

Environmental Remediation

- Electrocatalytic Reduction : this compound can be converted to N₂ using Cu- or Fe-based catalysts, offering a sustainable solution for wastewater treatment .

- Adsorption : this compound-functionalized LDHs show moderate Cr(VI) removal (76.4% efficiency) but are outperformed by carbonate-LDHs .

Industrial and Energetic Uses

- Explosives: 1-Amino-2-nitroguanidinium this compound (ANGN) has a detonation velocity of 8,520 m/s, comparable to RDX .

- Construction Materials : Lead this compound’s high solubility aids in binder hydration, unlike sulfates or phosphates .

Biologische Aktivität

Nitrate (NO₃⁻) is an inorganic compound that plays a significant role in various biological processes, particularly in human health and plant physiology. Its biological activity is primarily associated with its conversion to nitrite (NO₂⁻) and subsequently to nitric oxide (NO), which is a crucial signaling molecule in numerous physiological functions. This article explores the biological activity of this compound, including its mechanisms of action, effects on health, and its role in plant biology, supported by data tables and recent research findings.

Mechanisms of this compound Metabolism

This compound undergoes a series of transformations in biological systems:

- Reduction to Nitrite : In the human body, dietary this compound is reduced to nitrite by oral bacteria and subsequently absorbed into the bloodstream.

- Formation of Nitric Oxide : Nitrite can be further reduced to nitric oxide under hypoxic conditions, where oxygen levels are low. This process can occur via enzymatic pathways involving xanthine oxidoreductase and deoxygenated hemoglobin .

Physiological Effects of this compound

This compound has several physiological effects that contribute to its biological activity:

- Vasodilation : this compound enhances blood flow by promoting vasodilation. This effect is mediated through the production of NO, which relaxes blood vessels and reduces blood pressure .

- Metabolic Regulation : this compound supplementation has been shown to improve exercise performance by enhancing mitochondrial efficiency and reducing oxygen consumption during physical activity .

- Antimicrobial Properties : Nitrite serves as a preservative in food products due to its ability to inhibit the growth of harmful bacteria such as Clostridium botulinum .

Health Implications

Research indicates that this compound and its metabolites may have both beneficial and adverse health effects:

- Cardiovascular Health : this compound intake is associated with lower blood pressure and improved endothelial function, potentially reducing the risk of cardiovascular diseases .

- Cancer Risk : There are concerns regarding the formation of carcinogenic nitrosamines from nitrite under acidic conditions (e.g., in the stomach). However, dietary this compound itself has not been conclusively linked to cancer risk .

Table 1: Summary of Health Effects Associated with this compound

| Effect | Mechanism | Evidence Level |

|---|---|---|

| Vasodilation | NO-mediated relaxation of blood vessels | Strong |

| Blood pressure reduction | Enhanced endothelial function | Strong |

| Improved exercise performance | Increased mitochondrial efficiency | Moderate |

| Antimicrobial activity | Inhibition of bacterial growth | Strong |

| Potential carcinogenicity | Formation of nitrosamines | Moderate |

Case Studies on this compound Supplementation

Several studies have investigated the effects of dietary this compound supplementation:

- Exercise Performance : A study found that athletes who consumed beetroot juice (high in this compound) exhibited improved performance during high-intensity exercise compared to a placebo group .

- Hypertension Management : A clinical trial demonstrated that daily intake of this compound-rich vegetables led to significant reductions in systolic blood pressure among hypertensive patients .

This compound in Plant Biology

In plants, this compound serves as a vital nutrient for growth and development:

- Nutrient Uptake : Plants absorb this compound from the soil, which is then utilized for amino acid synthesis and protein production.

- Regulation of Gene Expression : this compound influences gene expression related to nitrogen metabolism, impacting overall plant health and yield .

Table 2: this compound-Responsive Genes in Plants

| Gene Category | Function | Response Type |

|---|---|---|

| Nitrite Reductase | Converts nitrite to ammonia | Up-regulated |

| Ferredoxin-NADP Reductase | Involved in photosynthesis | Down-regulated |

| Transporters | Facilitate this compound uptake | Variable response |

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for ensuring reproducibility in nitrate leaching studies?

Reproducibility requires standardized protocols with appropriate controls (e.g., soluble this compound sources) and statistical robustness via randomized designs with sufficient replicates. Detailed documentation of soil type, irrigation practices, and environmental conditions is essential. Statistical methods like ANOVA and Tukey tests are recommended for comparing treatment means .

Q. What statistical approaches are recommended for analyzing this compound uptake kinetics in plant physiology studies?

Linear regression models correlate this compound concentration with uptake rates, while mixed-effects models account for nested variables (e.g., plant genotype). Non-linear models (e.g., Michaelis-Menten) require residual analysis validation. Use replicates (n ≥ 3) and ANOVA with post-hoc tests (e.g., Tukey’s HSD) to address biological variability .

Q. How should researchers report this compound adsorption data in nanomaterial studies to enhance cross-study comparability?

Include equilibrium adsorption capacity (qₑ in mg/g), initial/final this compound concentrations (C₀, Cₑ), adsorbent mass (m), and solution volume (V). Normalize results to surface area or pore volume, and provide Langmuir/Freundlich isotherm parameters. Report kinetic models (pseudo-first/second order) with error margins (±SD) .

Q. What steps mitigate cytotoxicity interference in cell-based assays studying this compound toxicity?

Pre-screen this compound concentrations using MTT assays to establish non-cytotoxic ranges. Include viability controls and normalize data to endpoint-specific metrics (e.g., protein content). Transparently report raw data (e.g., uncropped Western blots with densitometry) to avoid misinterpretation .

Advanced Research Questions

Q. How can researchers address conflicting data on this compound's dual role as a plant nutrient versus environmental pollutant?

Conduct meta-analyses stratified by study type (e.g., hydroponics vs. soil) and environmental context to isolate confounding variables. Integrate multi-omics data (e.g., transcriptomics of this compound assimilation pathways) with environmental monitoring to reconcile lab-field discrepancies .

Q. What methodologies are most effective for quantifying this compound reduction activity in microbial or electrocatalytic systems?

Use rotating disk electrodes with gas chromatography or isotopic tracing (¹⁵N-labeled this compound) to quantify denitrification products. Central Composite Design (CCD) optimizes variables like pH and catalyst loading, minimizing experimental runs while ensuring reliability .

Q. How can response surface methodology (RSM) improve the optimization of this compound removal in bioremediation studies?

RSM, particularly CCD, tests multiple variables (e.g., carbon source, pH) to identify optimal this compound degradation conditions. A 2^4 factorial design efficiently maps nutrient-microbial interactions. Software like Design Expert 12 aids model fitting and sensitivity analysis .

Q. How should researchers design experiments to evaluate this compound's impact on microalgal biomass production under mixotrophic conditions?

Use a factorial design varying this compound and phosphate concentrations (1× to 10× basal medium) with duplicate runs. Track parameters like lutein yield via HPLC and biomass density via optical density. Include glucose as a state variable in mathematical models to account for carbon-nitrate synergy .

Q. How can contradictory findings in electrocatalytic this compound reduction studies be resolved through material characterization?

Apply advanced techniques like in-situ XAS and TEM to clarify catalyst structure-activity relationships. Standardize product detection (e.g., N₂ vs. NH₃ quantification via GC-TCD) and report Faradaic efficiency. XPS can resolve conflicts in bimetallic alloy performance .

Q. What protocols ensure accurate detection of this compound-derived nitric oxide (NO) in aging-related research?

Use chemiluminescence assays or NO-specific electrochemical probes. Control for age-related declines in salivary this compound reductase activity by calibrating beetroot juice or sodium this compound doses to baseline salivary flow rates .

Eigenschaften

IUPAC Name |

nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/NO3/c2-1(3)4/q-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNBFGGVMKEFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NO3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84145-82-4 (Parent) | |

| Record name | Nitrate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014797558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5024217 | |

| Record name | Nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.005 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nitrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14797-55-8 | |

| Record name | Nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14797-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014797558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14049 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITRATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T93E9Y2844 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.